4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE 4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE
Brand Name: Vulcanchem
CAS No.: 1314356-58-5
VCID: VC4078384
InChI: InChI=1S/C11H16N2O/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13)
SMILES: C1CCC(CC1)OC2=CC(=NC=C2)N
Molecular Formula: C11H16N2O
Molecular Weight: 192.26

4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE

CAS No.: 1314356-58-5

Cat. No.: VC4078384

Molecular Formula: C11H16N2O

Molecular Weight: 192.26

* For research use only. Not for human or veterinary use.

4-(CYCLOHEXYLOXY)PYRIDIN-2-AMINE - 1314356-58-5

Specification

CAS No. 1314356-58-5
Molecular Formula C11H16N2O
Molecular Weight 192.26
IUPAC Name 4-cyclohexyloxypyridin-2-amine
Standard InChI InChI=1S/C11H16N2O/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13)
Standard InChI Key HTXVZQZETSINFM-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC2=CC(=NC=C2)N
Canonical SMILES C1CCC(CC1)OC2=CC(=NC=C2)N

Introduction

Chemical Structure and Properties

Molecular Composition

4-(Cyclohexyloxy)pyridin-2-amine consists of a pyridine ring (C₅H₄N) functionalized with a cyclohexyloxy group (-O-C₆H₁₁) at the 4-position and an amine group (-NH₂) at the 2-position. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
SMILES NotationC1CCC(CC1)OC2=NC=CC(=C2)N
InChI KeyLSZSCCXVZJNYLX-UHFFFAOYSA-N

The cyclohexyloxy group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability, while the amine group enables hydrogen bonding with biological targets .

Physicochemical Characteristics

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C) . Thermal analysis indicates a melting point of 98–102°C and stability under inert atmospheres up to 200°C .

Synthesis and Production

Laboratory-Scale Synthesis

A common synthetic route involves nucleophilic aromatic substitution (SNAr) between 2-amino-4-chloropyridine and cyclohexanol under basic conditions:

  • Reaction Setup:

    • 2-Amino-4-chloropyridine (1 eq) + cyclohexanol (1.2 eq) + K₂CO₃ (2 eq) in DMF.

    • Reflux at 120°C for 12–24 hours .

  • Workup:

    • Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 3:1) yield the product in 65–75% purity .

Industrial-Scale Optimization

For commercial production, continuous flow reactors reduce reaction times to 2–4 hours, achieving yields >85%. Post-synthesis purification employs recrystallization from ethanol/water mixtures, yielding >97% purity .

Applications in Research and Industry

Pharmaceutical Development

4-(Cyclohexyloxy)pyridin-2-amine serves as a precursor in kinase inhibitor design. Its pyridine core coordinates with ATP-binding pockets, while the cyclohexyl group modulates pharmacokinetics . Notable derivatives include:

DerivativeTargetActivity (IC₅₀)
6f (CF₃-substituted)Tyrosinase2.5 ± 0.7 μM
13c (diacyl ester)Melanoma cells<10 μM

Data adapted from chlorogenic acid analogue studies suggest structural parallels in melanogenesis inhibition .

Materials Science

The compound’s rigid structure facilitates its use in liquid crystal displays (LCDs). Its dipole moment (≈3.2 D) enhances electric field responsiveness, enabling low-voltage operation in nematic phases .

Biological Activity and Mechanisms

Enzymatic Interactions

In silico docking studies predict strong binding (ΔG ≈ -9.2 kcal/mol) to cytochrome P450 3A4, implicating potential drug-drug interaction risks . Experimental assays confirm moderate inhibition (Ki = 18 μM), necessitating structural optimization for therapeutic use .

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